N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, the hydroxy group, and the benzenesulfonamide group would all contribute to its overall structure.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the hydroxy group might be involved in reactions such as esterification or oxidation. The thiophene ring might undergo reactions such as electrophilic aromatic substitution.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy group and the aromatic thiophene ring might affect its solubility, boiling point, and melting point .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) introduced a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potent Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
A series of novel benzene- and tetrafluorobenzenesulfonamides were synthesized by Pala et al. (2014) utilizing a click chemistry approach. These compounds showed to be medium to low nanomolar inhibitors of the cytosolic carbonic anhydrase isoforms I and II, and subnanomolar inhibitors of the tumor-associated isoforms IX and XII. This suggests their potential application in treating diseases related to carbonic anhydrase activity, such as glaucoma and certain cancers (Pala et al., 2014).
Antitumor and Cell Cycle Inhibition
Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries in cell-based antitumor screens, identifying potent cell cycle inhibitors that progressed to clinical trials. These inhibitors, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), showed preliminary clinical activities and could potentially lead to new classes of antiproliferative agents (Owa et al., 2002).
Kinetic and Isotopic Studies
Bonner and Ko (1992) conducted a study on N-hydroxybenzenesulfonamide decomposition, providing insights into its kinetics and potential as a nitrosyl hydride source. This research contributes to understanding the chemical behavior of sulfonamide derivatives under various conditions (Bonner & Ko, 1992).
Mechanism of Action
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S2/c1-13-12-14(2)16(4)19(15(13)3)25(22,23)20-9-7-17(8-10-21)18-6-5-11-24-18/h5-6,11-12,17,20-21H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSDYSUNQGZCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(CCO)C2=CC=CS2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.